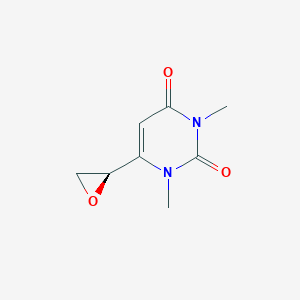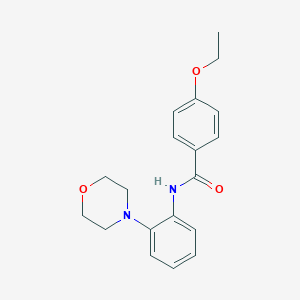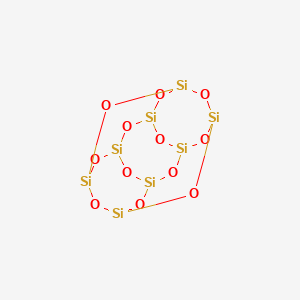
Alanyl-prolyl-glycyl-tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanyl-prolyl-glycyl-tryptophanamide (APGW-amide) is a peptide that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
Alanyl-prolyl-glycyl-tryptophanamide has potential applications in various fields of scientific research, including drug discovery, neuroscience, and cancer research. In drug discovery, Alanyl-prolyl-glycyl-tryptophanamide can be used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, Alanyl-prolyl-glycyl-tryptophanamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, but it is believed to act on the G protein-coupled receptor (GPCR) system. Alanyl-prolyl-glycyl-tryptophanamide has been shown to bind to the GPCR, resulting in the activation of downstream signaling pathways. This activation can lead to various biochemical and physiological effects.
生化和生理效应
Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and regulation of the immune system. In animal studies, Alanyl-prolyl-glycyl-tryptophanamide has been shown to reduce anxiety and depression-like behaviors, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Alanyl-prolyl-glycyl-tryptophanamide has also been shown to regulate the immune system by modulating the production of cytokines.
实验室实验的优点和局限性
One advantage of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its cost. Alanyl-prolyl-glycyl-tryptophanamide is a peptide, and the synthesis of peptides can be expensive and time-consuming.
未来方向
There are many potential future directions for the study of Alanyl-prolyl-glycyl-tryptophanamide. One direction is the development of new drugs based on Alanyl-prolyl-glycyl-tryptophanamide. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Another direction is the study of the mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide. The exact mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the study of the potential side effects of Alanyl-prolyl-glycyl-tryptophanamide is also an important future direction. While Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various potential benefits, it is important to understand any potential side effects before it can be used in clinical settings.
Conclusion
In conclusion, Alanyl-prolyl-glycyl-tryptophanamide is a peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of Alanyl-prolyl-glycyl-tryptophanamide, its potential benefits make it an exciting area of study in the scientific community.
合成方法
Alanyl-prolyl-glycyl-tryptophanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed using a coupling agent. Both methods have been used to synthesize Alanyl-prolyl-glycyl-tryptophanamide, and the purity of the peptide can be verified using high-performance liquid chromatography (HPLC).
属性
CAS 编号 |
126675-52-3 |
|---|---|
产品名称 |
Alanyl-prolyl-glycyl-tryptophanamide |
分子式 |
C21H28N6O4 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1 |
InChI 键 |
UIBASYXNWHWBOR-UBZWXBNLSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
序列 |
APGW |
同义词 |
Ala-Pro-Gly-Trp-NH2 alanyl-prolyl-glycyl-tryptophanamide APGW-amide APGWamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
